

Amthamine Dihydrobromide vs. Ranitidine: A Comparative Analysis in H2 Receptor-Mediated Models

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Compound of Interest		
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This guide provides a detailed comparison of **amthamine dihydrobromide**, a potent histamine H2 receptor agonist, and ranitidine, a well-established H2 receptor antagonist. The data presented herein is derived from various in vitro and in vivo studies, offering a comprehensive overview of their respective efficacies and interaction in ranitidine-sensitive experimental models. This information is intended to assist researchers in designing experiments, interpreting results, and furthering the understanding of H2 receptor pharmacology.

Introduction to Amthamine and Ranitidine

Amthamine is a highly selective and potent agonist for the histamine H2 receptor, often demonstrating potency slightly greater than histamine itself.[1] Its selectivity for the H2 receptor, with minimal to no activity at H1 and H3 receptors, makes it a valuable pharmacological tool for investigating H2 receptor-mediated physiological processes.[1][2]

Ranitidine, conversely, is a competitive antagonist of the histamine H2 receptor.[3][4][5] It effectively blocks the action of histamine and other H2 agonists, leading to a reduction in gastric acid secretion.[3][6][7][8][9][10][11][12] This antagonistic property makes it a cornerstone in "ranitidine-sensitive" experimental models, where the involvement of the H2 receptor in a physiological response is confirmed by its blockade with ranitidine.



Quantitative Comparison of Efficacy

The following tables summarize the key quantitative parameters for amthamine and ranitidine across various experimental models. These values highlight the potency of amthamine as an agonist and the efficacy of ranitidine as its antagonist.

Table 1: Agonist Potency of Amthamine Dihydrobromide at the H2 Receptor



Parameter	Experimental Model	Value	Reference
pD2	Guinea-pig spontaneously beating atria (increase in sinus rate)	6.72	[1]
pD2	Guinea-pig electrically driven papillary muscle (increase in contractility)	6.17	[1]
pD2	Human atrium (increase in contractility)	5.38	[1]
ED50	Conscious cats with gastric fistula (gastric acid secretion)	0.069 μmol/kg/h	[2]
ED50	Anesthetized rats with lumen-perfused stomach (gastric acid secretion)	11.69 μmol/kg (i.v.)	[2]
EC50	Rat isolated gastric fundus (secretagogue effect)	18.9 μmol/l	[2]
IC50	Inhibition of C5a- induced eosinophil degranulation	0.4 μΜ	[13]

- pD2: The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Higher values indicate greater potency.
- ED50: The dose of a drug that produces 50% of its maximum response in a population.
- EC50: The concentration of a drug that gives half-maximal response.



• IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.

Table 2: Antagonist Potency of Ranitidine against

Amthamine-Induced Responses

Parameter	Experimental Model	Value	Reference
pA2	Guinea-pig spontaneously beating atria	6.46	[1]
pA2	Guinea-pig electrically driven papillary muscle	6.25	[1]

pA2: The negative logarithm of the molar concentration of an antagonist that necessitates
doubling the agonist concentration to produce the same response. It is a measure of the
potency of a competitive antagonist.

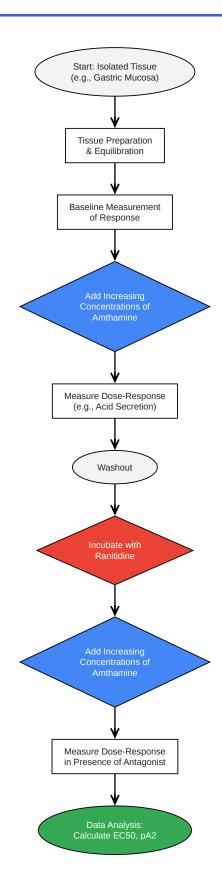
Signaling Pathways and Experimental Visualization

The interaction between amthamine and ranitidine at the histamine H2 receptor initiates or blocks a cascade of intracellular events. The following diagrams illustrate these pathways and a typical experimental workflow for their investigation.









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References

- 1. In vitro cardiac pharmacology of the new histamine H2-receptor agonist amthamine: comparisons with histamine and dimaprit PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of ranitidine on gastric acid secretory response curves to histamine, pentagastrin or bethanechol in the dog with a Heidenhain pouch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Some in vitro and in vivo actions of the new histamine H2-receptor antagonist, ranitidine -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro actions of ranitidine, a new histamine H2-receptor antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Antagonism of vasodepressor and gastric secretory responses to histamine by the H2receptor antagonists, ranitidine and cimetidine, in the anaesthetized dog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ranitidine--a new H2-receptor antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Ranitidine, a new histamine H2 receptor antagonist. First experimental and clinical data] PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Control of gastric acid secretion by histamine H2 receptor antagonists and anticholinergics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ranitidine inhibits gastric acid and pepsin secretion following sham feeding PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Furan H2-antagonist ranitidine inhibits pentagastrin-stimulated gastric secretion stronger than cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Histamine H2 receptors mediate the inhibitory effect of histamine on human eosinophil degranulation PMC [pmc.ncbi.nlm.nih.gov]



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